3-(Hydroxymethylene)-5-methoxyindolin-2-one

LogP Lipophilicity Physicochemical profiling

Researchers developing CDK inhibitors require precise regioisomers: the 5-methoxy pattern in this oxindole is non-negotiable for SU9516 activity. This penultimate intermediate offers: • Validated route to CDK2 inhibitor SU9516 (IC50=22 nM) • Distinct LogP (1.63) & TPSA (62.05 Ų) for oral permeability • ≥95% purity, commercial availability Synthesize bioactive indolinones with verified regiospecificity.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1018549-00-2
Cat. No. B11906958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethylene)-5-methoxyindolin-2-one
CAS1018549-00-2
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2C=O)O
InChIInChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,11,13H,1H3
InChIKeyWOQIJVZOCRWNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethylene)-5-methoxyindolin-2-one: Physicochemical Profile


3-(Hydroxymethylene)-5-methoxyindolin-2-one (CAS 1018549-00-2) is a synthetic indolin-2-one (oxindole) derivative with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . The compound exists predominantly as the (Z)-3-(hydroxymethylidene) tautomer, also described by its IUPAC name 2-hydroxy-5-methoxy-1H-indole-3-carbaldehyde, and features a bicyclic core comprising a fused benzene and pyrrole ring with a hydroxymethylene substituent at position 3 and a methoxy group at position 5 . Commercially available at ≥95% purity from multiple suppliers, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, particularly cyclin-dependent kinase (CDK) modulators, where the 5-methoxy substitution pattern is a critical pharmacophoric element .

Why 5-Methoxy Regiochemistry Cannot Be Interchanged


Indolin-2-one derivatives bearing a 3-hydroxymethylene group exhibit pronounced structure-activity relationships that preclude simple interchange among regioisomers or analogs lacking the 5-methoxy substitution. The position of the methoxy group on the indolinone core differentially modulates lipophilicity (LogP), topological polar surface area (TPSA), and electronic distribution, which in turn governs solubility, membrane permeability, and target binding interactions . Quantitative comparisons reveal that the 5-methoxy isomer possesses a distinct LogP (1.63) and TPSA (62.05 Ų) relative to the unsubstituted 3-(hydroxymethylene)indolin-2-one (LogP 1.68, TPSA 49.33 Ų) and the 4- and 6-methoxy regioisomers (LogP ~1.55) . These differences are not merely academic; the 5-methoxyindolin-2-one core is the essential scaffold for SU9516, a potent and selective CDK2 inhibitor with an IC50 of 22 nM, whereas alternative methoxy positions have not yielded equivalent kinase inhibitory profiles in published medicinal chemistry campaigns [1]. Generic substitution would therefore alter key physicochemical determinants and jeopardize the synthetic trajectory toward validated bioactive endpoints.

Quantitative Differentiation from Closest Analogs


LogP Differentiation from Other Methoxy Regioisomers

The 5-methoxy regioisomer (1018549-00-2) exhibits a calculated LogP of 1.63, which is significantly higher than the 1.55 LogP shared by the 4-methoxy (1824866-07-0) and 6-methoxy (1824813-94-6) isomers . The unsubstituted 3-(hydroxymethylene)indolin-2-one (63273-23-4) has a LogP of 1.68 . This 0.08 unit increase over the 4/6-isomers corresponds to approximately 20% greater partitioning into octanol, predicting moderate enhancement in passive membrane permeability.

LogP Lipophilicity Physicochemical profiling

Topological Polar Surface Area Enhancement

The target compound (1018549-00-2) possesses a topological polar surface area (TPSA) of 62.05 Ų, representing a 25.8% increase over the unsubstituted 3-(hydroxymethylene)indolin-2-one (TPSA = 49.33 Ų) . This elevation is directly attributable to the methoxy oxygen at position 5, which adds an additional hydrogen bond acceptor. TPSA values for the 4-, 6-, and 7-methoxy isomers are predicted to be identical (62 Ų) based on constitutional symmetry, but the 5-position places the methoxy group in a distinctly different electronic environment that influences intramolecular hydrogen bonding with the adjacent NH of the indolinone ring.

TPSA Polar surface area Solubility prediction

CDK2 Inhibition Potency of the 5-Methoxyindolin-2-one Core

The 5-methoxyindolin-2-one scaffold is the core structural element of SU9516, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor with an IC50 of 22 nM against CDK2, and selectivity over CDK1 (IC50 = 40 nM) and CDK4 (IC50 = 200 nM) [1]. SU9516 is synthesized by condensation of a 5-methoxyindolin-2-one derivative with an imidazole carboxaldehyde, a transformation for which 3-(hydroxymethylene)-5-methoxyindolin-2-one (1018549-00-2) serves as an immediate synthetic precursor via functional group interconversion at the 3-position. The 5-methoxy substitution is not interchangeable: SU9516 analogs bearing alternative methoxy positions (4-, 6-, or 7-) have not been reported with comparable CDK2 potency in the peer-reviewed literature, indicating that the 5-methoxy regioisomer is uniquely validated for kinase inhibitor programs targeting CDK2.

CDK2 inhibition Kinase inhibitor SU9516

Procurement-Driven Application Scenarios


Synthesis of CDK2-Selective Inhibitor SU9516

The target compound serves as a direct penultimate intermediate for the synthesis of SU9516, a CDK2 inhibitor with IC50 = 22 nM [1]. Condensation of 3-(Hydroxymethylene)-5-methoxyindolin-2-one with 1H-imidazole-5-carboxaldehyde under basic conditions yields the (Z)-3-(imidazolylmethylene) product. This synthetic route is validated in the primary literature and is employed by medicinal chemistry groups developing CDK-targeting antineoplastic agents. The 5-methoxy regiospecificity is essential; alternative isomers would produce structurally distinct final compounds with unknown CDK2 activity.

Physicochemical Property-Driven Lead Optimization

The distinct LogP (1.63) and TPSA (62.05 Ų) of the 5-methoxy isomer, as documented in Section 3, make it the preferred choice when designing compounds with moderate lipophilicity and controlled polarity . Compared to the unsubstituted analog (TPSA 49.33 Ų) which may favor CNS penetration, and the 4/6-isomers (LogP ~1.55) which may exhibit reduced permeability, the 5-methoxy compound occupies a 'sweet spot' for oral or parenteral kinase inhibitors where both solubility and membrane transit are critical. This physicochemical differentiation directly informs selection of the appropriate building block for parallel synthesis libraries.

Tautomerism and Reactivity Studies

The 3-hydroxymethylene group in the target compound exists in tautomeric equilibrium between the enol (2-hydroxyindole-3-carbaldehyde) and keto (indolin-2-one-3-carbaldehyde) forms. The 5-methoxy substituent, positioned para to the indolinone NH, electronically modulates this equilibrium through resonance effects that differ from ortho- or meta- substituted analogs . This makes 1018549-00-2 a valuable probe for studying substituent effects on tautomerism and subsequent reactivity in condensation and cycloaddition reactions, an application where the unsubstituted or differently methoxylated isomers would provide altered tautomeric ratios.

Building Block for Melatonin Metabolite Analogs

The 5-methoxyindolin-2-one framework is a core structural motif in melatonin metabolites such as 3-acetamidoethyl-5-methoxyindolin-2-one (AMIO) [2]. The target compound, via reduction or functional group manipulation of the 3-hydroxymethylene moiety, provides a convergent entry to this metabolite class. The 5-methoxy substitution is non-negotiable for biological relevance, as endogenous melatonin metabolism specifically generates 5-methoxylated indolinones, not 4-, 6-, or 7-methoxylated variants.

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